molecular formula C15H18N2O3S B2733515 tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 1003209-11-7

tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B2733515
CAS No.: 1003209-11-7
M. Wt: 306.38
InChI Key: DPIKNCKYGPUTAI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate is a bicyclic heterocyclic compound featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core and a tert-butyl ester substituent. This structure combines a thiophene ring fused with a pyrimidine-dione system and a cyclopentane moiety, creating a rigid, planar scaffold.

Properties

IUPAC Name

tert-butyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)20-11(18)7-17-8-16-13-12(14(17)19)9-5-4-6-10(9)21-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIKNCKYGPUTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with a tert-butyl acetate moiety. Its structural formula can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes in the purine biosynthesis pathway. This compound acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide transformylase (AICARFTase), which are critical for nucleotide synthesis in rapidly dividing cells.

Biological Activity Assessment

Numerous studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50 (µM) Mechanism Reference
KB Human Tumor Cells1.7Inhibition of GARFTase and AICARFTase
R2/PCFT4 Cells0.88Dual inhibition with selective uptake via FRα
RT16 Cells1.0Targeting folate receptors with enhanced selectivity

Study 1: Efficacy Against KB Tumor Cells

In a study evaluating the efficacy of various pyrrolo[2,3-d]pyrimidine derivatives, this compound demonstrated significant antiproliferative effects against KB human tumor cells with an IC50 value of 1.7 nM. This study highlighted the compound's potential as a targeted therapy for tumors expressing folate receptors.

Study 2: Selectivity for Folate Receptors

Another investigation focused on the selectivity of this compound for folate receptors (FRs) and proton-coupled folate transporters (PCFT). The results indicated that the compound exhibited superior uptake and inhibitory activity in FRα-expressing cells compared to reduced folate carrier (RFC) pathways. This selectivity suggests a promising therapeutic window with reduced off-target effects.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. Compounds similar to tert-butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate have been evaluated for their antibacterial and antifungal activities. For instance, studies have shown that certain thieno[2,3-d]pyrimidine derivatives possess notable antibacterial effects against various strains of bacteria .

2. Anticancer Potential
The thieno[2,3-d]pyrimidine core structure is associated with anticancer properties. Research has demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of key signaling pathways related to cell growth and survival .

3. Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. For example, studies suggest potential inhibition of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This property positions the compound as a candidate for anti-inflammatory drug development.

Chemical Applications

1. Synthesis of Novel Compounds
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can yield new derivatives with enhanced biological activities or novel properties suitable for pharmaceutical applications .

2. Material Science
The solubility and reactivity characteristics of this compound make it a candidate for use in the development of advanced materials. Its potential applications include organic electronics and polymer science where specific interactions with other materials can be exploited .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study conducted on thieno[2,3-d]pyrimidine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the core structure significantly affected antimicrobial potency. This suggests that this compound could be optimized for enhanced activity .

Case Study 2: Anticancer Activity Evaluation
In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways . This reinforces the potential application of this compound in cancer therapeutics.

Chemical Reactions Analysis

Key Functional Groups and Reactive Sites

  • tert-Butyl ester group : Known for stability under mild conditions but susceptible to hydrolysis under acidic or basic conditions.

  • Thieno[2,3-d]pyrimidine core : Contains nitrogen atoms in the pyrimidine ring and sulfur in the thiophene moiety, which may influence electrophilicity or nucleophilicity.

  • Cyclopentane ring : Partially hydrogenated and fused to the heterocycle, potentially affecting steric hindrance and redox behavior.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester can undergo hydrolysis to yield a carboxylic acid under acidic or basic conditions:

tert-butyl acetate+H+ or OHcarboxylic acid+tert-butanol\text{tert-butyl acetate} + \text{H}^+ \text{ or OH}^- \rightarrow \text{carboxylic acid} + \text{tert-butanol}

This reaction is critical for accessing the free acid form, which may enhance bioavailability or reactivity.

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring’s nitrogen atoms may enable substitution reactions, such as:

  • Nucleophilic aromatic substitution : Electron-deficient positions (if present) could react with nucleophiles (e.g., amines, alcohols).

  • Electrophilic aromatic substitution : Potential for alkylation or acylation at reactive sites.

Redox Reactions

The cyclopentane ring’s partial saturation may allow oxidation (e.g., epoxidation) or reduction (e.g., hydrogenation) to modify the bicyclic framework.

Comparison of Related Compounds

Compound Key Features Reactivity Notes
Ethyl analog (CAS 433702-79-5)Ethyl ester, molecular formula C₁₃H₁₄N₂O₃S Lower steric bulk vs. tert-butyl ester
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidineFused pyridine ring, distinct bicyclic structureAltered electronic environment for substitution

Comparison with Similar Compounds

Ester Derivatives

  • Ethyl Ester Analog : The ethyl ester (C₁₃H₁₄N₂O₃S) serves as a precursor to the tert-butyl derivative. Its lower molecular weight (278.33 vs. 306.38) and reduced steric hindrance may facilitate synthetic modifications but offer inferior metabolic stability .
  • This modification is critical in prodrug design .

Acid Derivatives

  • Carboxylic Acid (C₁₁H₁₀N₂O₃S) : The absence of the ester group reduces lipophilicity (logP ~1.2 vs. ~2.8 for tert-butyl ester), making it more suitable for aqueous formulations. This form is often used in metal coordination or as a synthetic intermediate for amide coupling .

Thioxo and Heterocyclic Modifications

  • Compound 4k (Thioxo Derivative): The thioxo group at position 2 introduces a strong electron-withdrawing effect, which may enhance reactivity in nucleophilic aromatic substitution reactions.
  • BH31647 (Chlorophenyl-thioacetamide) : The addition of a 4-chlorophenyl group and thioacetamide side chain (MW 510.07) suggests targeted enzyme inhibition, possibly against kinases or proteases. The larger structure may limit blood-brain barrier penetration .

Physicochemical and ADMET Considerations

  • Solubility : The tert-butyl ester’s logP (~2.8) predicts moderate lipid solubility, whereas the carboxylic acid (logP ~1.2) is more water-soluble.
  • Metabolic Stability : The tert-butyl group resists esterase-mediated hydrolysis compared to ethyl esters, a key advantage in drug design .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate?

  • Methodology : Synthesis typically involves cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by esterification using tert-butyl groups. Critical steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote cyclopenta-thienopyrimidine ring formation.
  • Protection/Deprotection : tert-Butyl ester groups are introduced via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (from ethanol/water mixtures) ensure high purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and tert-butyl group integrity. Compare chemical shifts with analogous thienopyrimidine derivatives .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What experimental design strategies optimize reaction yields for this compound?

  • Methodology : Use factorial design (e.g., Box-Behnken or Central Composite Design) to test variables:

  • Factors : Temperature (80–120°C), catalyst loading (0.1–1.0 eq.), and reaction time (6–24 hrs).
  • Response Surface Modeling : Identify optimal conditions (e.g., 100°C, 0.5 eq. catalyst, 12 hrs) to maximize yield while minimizing byproducts .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the cyclopenta-thienopyrimidine core?

  • Methodology :

  • Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and regioselectivity in electrophilic substitutions.
  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map intermediates and barriers for ring functionalization .
  • Machine Learning : Train models on existing thienopyrimidine reaction datasets to predict solvent/catalyst combinations .

Q. How to resolve contradictions in reported solubility or stability data for this compound?

  • Methodology :

  • Controlled Studies : Compare solubility in DMSO, DMF, and THF under inert (N₂) vs. ambient conditions. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust tert-butyl ester groups if hydrolysis is observed .

Q. What strategies assess the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • Electrophilic Substitution : React with bromine or nitrosonium tetrafluoroborate (NOBF₄) in acetic acid; monitor via TLC and ¹H NMR.
  • Nucleophilic Attack : Test with Grignard reagents (e.g., MeMgBr) to evaluate ester group stability. Use IR spectroscopy to track carbonyl peak shifts .

Q. How to evaluate its biological activity in enzyme inhibition or receptor binding assays?

  • Methodology :

  • In Vitro Assays : Screen against kinase or protease targets (e.g., EGFR, CDK2) using fluorescence polarization or FRET-based kits.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets. Validate with mutagenesis (e.g., Kd measurements via ITC) .

Physical and Chemical Properties (Representative Data)

PropertyValue (Analogous Compounds)Method/Reference
Molecular Weight~350–400 g/molHRMS
Melting Point90–95°C (decomposes)DSC
Solubility in DMSO>50 mg/mLGravimetric analysis
LogP (Octanol/Water)~2.5–3.0Shake-flask method

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